molecular formula C7H15ClN2O2 B1463896 Methyl 4-aminopiperidine-1-carboxylate hydrochloride CAS No. 1187160-88-8

Methyl 4-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1463896
CAS No.: 1187160-88-8
M. Wt: 194.66 g/mol
InChI Key: DADTUVVFWZTHDZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 4-amino-1-piperidinecarboxylate hydrochloride . The structure comprises a piperidine ring (a six-membered saturated heterocycle with five methylene groups and one amine group) substituted at the 1-position with a methyl carboxylate group and at the 4-position with an amino group. The hydrochloride salt form is indicated by the presence of a chloride counterion.

The simplified molecular-input line-entry system (SMILES) representation is COC(=O)N1CCC(CC1)N.Cl , which encodes the piperidine backbone (N1CCC(CC1)), the methyl ester (COC(=O)), the 4-amino substituent (N), and the hydrochloride salt (.Cl).

CAS Registry Number and Alternative Identifiers

The compound is universally recognized by its CAS Registry Number 1187160-88-8 . Additional identifiers include:

Identifier Type Value Source Database
EC Number 828-208-4 PubChem
DSSTox Substance ID DTXSID20651351 EPA DSSTox
MDL Number MFCD18377888 Sigma-Aldrich

These identifiers facilitate cross-referencing across regulatory, commercial, and academic databases.

Molecular Formula and Weight Analysis

The molecular formula is C₇H₁₅ClN₂O₂ , with a molecular weight of 194.66 g/mol . The formula breakdown is as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 7 12.01 84.07
Hydrogen 15 1.008 15.12
Chlorine 1 35.45 35.45
Nitrogen 2 14.01 28.02
Oxygen 2 16.00 32.00
Total 194.66

The hydrochloride salt contributes 35.45 g/mol (Cl) and 1.008 g/mol (H) to the total weight.

Synonymous Designations in Chemical Databases

The compound is cataloged under multiple synonymous names across commercial and scientific platforms:

Synonym Database/Vendor Citation
Methyl 4-aminopiperidine-1-carboxylate HCl Kishida Chemical Co.
4-Amino-1-piperidinecarboxylic acid methyl ester hydrochloride Key Organics
This compound BLDpharm
1187160-88-8 (CAS) Chemenu

These synonyms reflect variations in punctuation, salt notation, and functional group prioritization but consistently describe the same molecular entity.

Properties

IUPAC Name

methyl 4-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-4-2-6(8)3-5-9;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADTUVVFWZTHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693184
Record name Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187160-88-8
Record name Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminopiperidine-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Synthesis of 1-Boc-4-piperidyl urea

  • Reactants: 4-piperidinecarboxamide, distilled water, triethylamine, and di-tert-butyl dicarbonate (Boc anhydride).
  • Procedure:
    • In a 1L three-necked flask, mix 50g of 4-piperidinecarboxamide with 100 mL distilled water and 50g triethylamine.
    • Stir at 20–25°C while slowly adding 78–80g of di-tert-butyl dicarbonate.
    • Continue stirring for 8–10 hours at room temperature.
    • Adjust pH to 6–7 using 20% hydrochloric acid.
    • Extract with dichloromethane, dry, concentrate the organic phase.
    • Add 100–150g acetone and crystallize at 0–2°C for 10–12 hours.
    • Filter to obtain 1-boc-4-piperidyl urea with purity >95%.

Step 2: Conversion to 1-Boc-4-aminopiperidine

  • Reactants: 1-boc-4-piperidyl urea, sodium hydroxide solution (40%-60%), bromine, dilute hydrochloric acid.
  • Procedure:
    • In a 1L flask, add 198–200 mL of sodium hydroxide solution below 25°C.
    • Slowly drip 60–80g bromine into the solution.
    • Add 50g of 1-boc-4-piperidyl urea and reflux for 3–5 hours.
    • Cool to room temperature.
    • Slowly add 10–15% dilute hydrochloric acid at 0–5°C to adjust pH to 5–6.
    • Extract with chloroform, dry, concentrate.
    • Add 50–100 mL sherwood oil and crystallize at −2°C.
    • Filter to obtain white crystalline 1-boc-4-aminopiperidine with purity >98% and melting point ~51°C.

Step 3: Deprotection and Hydrochloride Salt Formation (Inferred)

  • The Boc protecting group is typically removed under acidic conditions (e.g., HCl in dioxane or methanol).
  • The resulting free amine is converted into the hydrochloride salt by treatment with hydrochloric acid.
  • This yields this compound in a stable, crystalline form suitable for pharmaceutical use.

Synthesis via Reductive Amination (Medicinal Chemistry Approach)

An alternative synthetic route used in medicinal chemistry research involves reductive amination of Boc-protected 4-aminopiperidine derivatives:

  • Starting Material: 4-amino-1-Boc-piperidine.
  • Procedure:
    • Reductive amination with aldehydes (e.g., 2-phenyl acetaldehyde) using triacetoxyborohydride as a reducing agent.
    • Subsequent coupling with electrophiles and Boc deprotection.
  • This method allows for the introduction of diverse substituents at the 4-position and is used to generate analogs for biological activity screening, including antiviral agents targeting hepatitis C virus (HCV).

Comparative Data Table of Preparation Methods

Parameter Boc Protection & Bromination Method (Patent CN104628627A) Reductive Amination Method (Medicinal Chemistry)
Starting Material 4-Piperidinecarboxamide 4-Amino-1-Boc-piperidine
Key Reagents Di-tert-butyl dicarbonate, bromine, NaOH, HCl Aldehydes, triacetoxyborohydride
Reaction Conditions Room temperature stirring, reflux during bromination Room temperature reductive amination
Purity of Intermediate >95% (1-boc-4-piperidyl urea), >98% (1-boc-4-aminopiperidine) High purity via chromatographic methods
Yield High (e.g., 72-75g from 50g starting material) Variable, optimized for medicinal chemistry
Scalability Industrially feasible Suitable for small-scale synthesis and analog development
Product Form Crystalline powder Typically purified by chromatography

Research Findings and Notes

  • The Boc protection followed by bromination and hydrolysis provides a robust, high-yield, and cost-effective route suitable for industrial production with high product purity and stability.
  • The reductive amination method is favored in research settings for rapid analog synthesis and structure-activity relationship (SAR) studies, particularly in antiviral drug discovery.
  • The hydrochloride salt form of methyl 4-aminopiperidine-1-carboxylate enhances solubility and handling properties, which is critical for pharmaceutical applications.
  • The choice of method depends on the scale, desired purity, and downstream application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; conducted in an inert atmosphere, usually in anhydrous ether or THF.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Chemistry

Methyl 4-aminopiperidine-1-carboxylate hydrochloride serves as a building block in the synthesis of various heterocyclic compounds and natural product analogs. It is involved in:

  • Synthesis of Pharmaceutical Agents : It acts as an intermediate in the production of antiviral, antibacterial, and anticancer drugs.
  • Agrochemicals : The compound is utilized in the formulation of pesticides and herbicides.

Table 1: Synthetic Applications

Application TypeDescription
Pharmaceutical SynthesisIntermediate for drug development
Agrochemical ProductionUsed in the formulation of pesticides
Organic SynthesisBuilding block for heterocycles

Biology

In biological research, this compound has shown potential as a precursor for developing enzyme inhibitors and receptor modulators. Its biological activity includes:

  • Antiviral Activity : Studies have demonstrated its efficacy against viruses like Hepatitis C, with effective concentrations (EC50) around 2.57 μM to 2.09 μM, showing low cytotoxicity (CC50 > 20 μM) .

Table 2: Antiviral Efficacy

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
Compound 12.57>20>7.8
Compound 22.09>20>9.6

Medicine

The compound's role in medicine is multifaceted:

  • Therapeutic Applications : Methyl 4-aminopiperidine derivatives have been investigated for their potential to treat various conditions, including cardiovascular diseases and cancer.
  • Mechanism of Action : The compound interacts with biological targets such as enzymes or receptors, inhibiting activity or modulating function.

Case Study: Antiviral Research

A notable study highlighted the antiviral potential of methyl 4-aminopiperidine derivatives against Hepatitis C virus (HCV). Specific derivatives exhibited significant inhibition of HCV assembly and release, indicating their potential as therapeutic agents.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesKey Applications
Methyl 4-piperidone-1-carboxylateKetone group instead of aminoAntidepressants
Methyl 4-hydroxypiperidine-1-carboxylateHydroxyl group additionAnalgesics
Methyl 4-methylpiperidine-1-carboxylateMethyl substitutionAnticancer drugs

Mechanism of Action

The mechanism of action of methyl 4-aminopiperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 4-aminopiperidine-1-carboxylate hydrochloride
  • CAS Number : 1187160-88-8
  • Molecular Formula : C₈H₁₅ClN₂O₂ (base: C₇H₁₄N₂O₂)
  • Molecular Weight : 208.69 g/mol (base: 170.20 g/mol)
  • Purity : ≥97% (as per commercial sources)

Structural Features :
This compound consists of a piperidine ring substituted with an amine group at the 4-position and a methyl ester at the 1-position, forming a hydrochloride salt. It is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of HIV-1 reverse transcriptase inhibitors .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with this compound, differing primarily in ester groups, substituents, or salt forms:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride 53786-43-9 C₈H₁₇ClN₂O₂ 208.69 Ethyl ester variant; analyzed via reverse-phase HPLC
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride 1159826-41-1 C₁₃H₁₉ClN₂O₂ 270.76 Benzyl ester; limited toxicological data; requires PPE during handling
tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride 1279866-58-8 C₁₀H₂₁ClN₂O₂ 236.74 tert-Butyl ester; higher stability due to bulky protecting group
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride 1286265-65-3 C₁₄H₂₀N₂O₂·2HCl 333.25 Dihydrochloride salt with extended aromatic substituent; used in enzyme studies

Physicochemical Properties

  • Solubility: Methyl and ethyl esters exhibit moderate solubility in polar solvents (e.g., methanol, DMF) but require acidic conditions for HPLC analysis . Benzyl derivatives are less polar, favoring dichloromethane or ether for purification .
  • Stability: tert-Butyl esters (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) are more stable under basic conditions due to steric protection . Methyl and ethyl esters are prone to hydrolysis under strong acidic or basic conditions .

Research Findings and Key Insights

  • Structure-Activity Relationships (SAR) :
    • Ester groups (methyl > ethyl > benzyl) significantly influence cellular permeability and antiviral activity .
    • Bulky substituents (e.g., tert-butyl) improve stability but may reduce bioavailability due to steric hindrance .
  • Synthetic Flexibility :
    • Methyl and ethyl esters are preferred for rapid derivatization in drug discovery, while tert-butyl esters serve as stable intermediates for long-term storage .

Biological Activity

Methyl 4-aminopiperidine-1-carboxylate hydrochloride, a derivative of the piperidine class, has garnered attention for its potential biological activities. This compound is characterized by its structural framework that allows for various interactions with biological targets, particularly in the context of antiviral and antifungal activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C7H14N2O2\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2

This compound features a piperidine ring substituted with an amino group and a carboxylate moiety, which is crucial for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-aminopiperidine derivatives against hepatitis C virus (HCV). A notable investigation revealed that specific derivatives exhibited significant inhibition of HCV assembly and release, with effective concentrations (EC50) around 2.57 μM to 2.09 μM. These compounds demonstrated low cytotoxicity (CC50 > 20 μM) in vitro, suggesting a favorable therapeutic index .

Table 1: Antiviral Efficacy of 4-Aminopiperidine Derivatives

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
Compound 12.57>20>7.8
Compound 22.09>20>9.6

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds within the same structural family have shown effectiveness against various fungal strains, including Candida spp. and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 16 µg/mL. Importantly, these compounds exhibited fungicidal activity at concentrations slightly above their MIC values .

Table 2: Antifungal Activity Against Various Strains

Fungal StrainMIC (μg/mL)MFC (μg/mL)
Candida albicans816
Aspergillus niger48

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets:

  • HCV Assembly Inhibition : The compound appears to disrupt the assembly stage of the HCV life cycle, preventing the release of infectious particles .
  • Fungal Ergosterol Biosynthesis : The antifungal action is attributed to the inhibition of key enzymes involved in ergosterol biosynthesis, critical for fungal cell membrane integrity .

Case Studies

In a preclinical study evaluating the safety and efficacy of various piperidine derivatives, this compound was tested in animal models for its pharmacokinetic properties. Results indicated favorable liver distribution and a long metabolic half-life without significant acute toxicity observed during behavioral assessments .

Q & A

Q. What experimental designs mitigate hydrolysis of the methyl ester group during storage or reaction conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor ester hydrolysis via HPLC. Use lyophilization to stabilize bulk material .
  • Protective Groups : Substitute the methyl ester with tert-butyl esters for acid-sensitive reactions; cleave with TFA post-synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminopiperidine-1-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-aminopiperidine-1-carboxylate hydrochloride

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